4-(Hexyloxy)benzohydrazide

Vue d'ensemble

Description

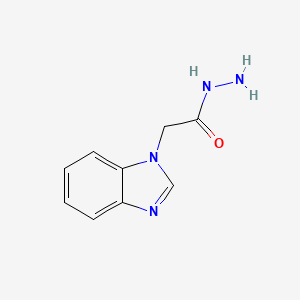

4-(Hexyloxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is part of the class of organic compounds known as aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring .

Synthesis Analysis

The synthesis of 4-(Hexyloxy)benzohydrazide involves several steps. One method involves the use of hydrazine hydrate in ethanol under reflux conditions . Another method involves the use of hydrazine hydrate in methanol under reflux conditions . The yield of the reaction varies depending on the specific conditions used .Molecular Structure Analysis

The molecular structure of 4-(Hexyloxy)benzohydrazide consists of a benzene ring attached to a hydrazide group and a hexyloxy group . The InChI code for this compound is 1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) .Applications De Recherche Scientifique

Analytical Chemistry

4-(Hexyloxy)benzohydrazide: is utilized in analytical chemistry for the synthesis of various chemical compounds due to its reactivity. It serves as a precursor in the development of analytical reagents and standards that are crucial for qualitative and quantitative analysis .

Biological Studies

In biological research, 4-(Hexyloxy)benzohydrazide derivatives are explored for their potential biological activities. Studies have shown that benzohydrazide derivatives can exhibit antimicrobial properties, making them candidates for further investigation in drug discovery and development .

Drug Development

The compound’s derivatives are being studied for their bioactive potential, including antibacterial, antifungal, and anticancer activities. This makes 4-(Hexyloxy)benzohydrazide a valuable scaffold in medicinal chemistry for the synthesis of new therapeutic agents .

Material Science

4-(Hexyloxy)benzohydrazide: and its derivatives have applications in material science, particularly in the synthesis of organogelators. These organogelators can form stable gels in commercial fuels like diesel, which have potential uses in oil spill recovery due to their good gelation properties and mechanical strength .

Chemical Synthesis

This compound is used in chemical synthesis as a building block for creating a variety of complex molecules. Its derivatives are involved in the formation of Schiff bases and other heterocyclic compounds that are significant in the development of new materials and chemicals .

Chromatography

In chromatography, 4-(Hexyloxy)benzohydrazide can be used to synthesize stationary phases or as a standard for calibrating instruments. Its stable chemical properties make it suitable for use in various chromatographic techniques to separate and analyze complex mixtures .

Safety and Hazards

The safety data sheet for 4-(Hexyloxy)benzohydrazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Relevant Papers A paper titled “Synthesis and characterisation of Cu (II), Ni (II), and Zn (II) complexes of furfural derived from aroylhydrazones bearing aliphatic groups and their interactions with DNA” discusses the synthesis and characterisation of 4-(Hexyloxy)benzohydrazide and its metal complexes . The paper also examines the DNA-binding and DNA-cleavage activities of these compounds .

Propriétés

IUPAC Name |

4-hexoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSQOKZGDNEDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364641 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hexyloxy)benzohydrazide | |

CAS RN |

64328-63-8 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(hexyloxy)benzohydrazide in the study, and what are its DNA-binding properties?

A1: In this study, 4-(hexyloxy)benzohydrazide is a precursor to a Schiff base-hydrazone ligand. This ligand, (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide, is capable of forming complexes with transition metals like copper, nickel, and zinc. The research focuses on the DNA-binding and cleavage abilities of these complexes.

Q2: Does the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibit DNA cleavage activity?

A2: Yes, the research demonstrated that the copper complex of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide exhibited effective cleavage of pBR322 DNA in the presence of the oxidative agent hydrogen peroxide (H2O2) []. This suggests the potential of this complex as a DNA cleaving agent. The study did not observe significant DNA cleavage activity for the nickel and zinc complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)